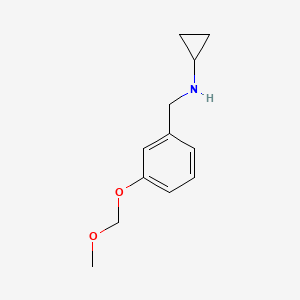

Cyclopropyl-(3-methoxymethoxybenzyl)-amine

Description

Properties

IUPAC Name |

N-[[3-(methoxymethoxy)phenyl]methyl]cyclopropanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO2/c1-14-9-15-12-4-2-3-10(7-12)8-13-11-5-6-11/h2-4,7,11,13H,5-6,8-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVRZLPRVGPMKTB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCOC1=CC=CC(=C1)CNC2CC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

General Synthetic Strategy

The preparation of cyclopropyl-(3-methoxymethoxybenzyl)-amine typically follows a sequence of:

- Formation of a benzalcyclopropanone intermediate via condensation of cyclopropanone derivatives with substituted benzaldehydes.

- Reaction of the benzalcyclopropanone with an amine to form an aminoketone intermediate.

- Reduction of the aminoketone to the corresponding aminocyclopropanol or amine product.

This approach is adapted from general methods used for related cycloalkanone-benzylamine derivatives, with specific substitution patterns tailored by choice of benzaldehyde and amine reagents.

Stepwise Preparation Method

2.1. Preparation of Benzalcyclopropanone Intermediate

- Starting materials : Cyclopropanone or its derivatives and 3-methoxymethoxybenzaldehyde.

- Reaction conditions : Condensation is performed in the presence of aqueous base such as potassium hydroxide, typically at reflux temperature under nitrogen atmosphere to prevent oxidation.

- Isolation : The benzalcyclopropanone product is extracted using organic solvents like diethyl ether, washed, dried, and purified by distillation or recrystallization.

2.2. Amination of Benzalcyclopropanone

- The benzalcyclopropanone is reacted with an excess of the amine reagent — in this case, cyclopropylamine — in a non-reactive solvent such as diethyl ether.

- The reaction is conducted at room temperature, often in a sealed pressure vessel to maintain conditions.

- This step yields the corresponding aminoketone intermediate.

2.3. Reduction of Aminoketone to Aminocyclopropylamine

- Reduction is carried out using complex metal hydrides such as lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4), or diborane.

- The reaction mixture is refluxed in a non-reactive solvent (e.g., diethyl ether) for several hours.

- The product is isolated by quenching the reaction with dilute aqueous base (e.g., 3% NaOH), followed by extraction and purification.

Modifications and Alternative Routes

- Use of Protected Hydroxy Groups : The 3-methoxymethoxy substituent can be introduced by employing 3-methoxymethoxybenzaldehyde as the aldehyde component during condensation. This protects the phenolic hydroxy group and can be deprotected later if needed.

- Stereochemical Control : The process tends to produce cis- and trans-epimers; stereoselectivity can be influenced by the choice of amine and reaction conditions. Secondary amines generally afford better stereospecificity than primary amines.

- Hydrogenolysis Step : In some synthetic schemes, benzyl-protected amines are subjected to hydrogenolysis (using palladium on charcoal and acid) to remove protecting groups and yield the free amine.

Data Table: Typical Reaction Conditions and Reagents

| Step | Reagents/Conditions | Solvent | Temperature | Notes |

|---|---|---|---|---|

| 1. Condensation | Cyclopropanone + 3-methoxymethoxybenzaldehyde + KOH | Aqueous/Organic | Reflux under N2 | Yields benzalcyclopropanone intermediate |

| 2. Amination | Benzalcyclopropanone + cyclopropylamine (excess) | Diethyl ether | Room temperature | Forms aminoketone intermediate |

| 3. Reduction | LiAlH4 or NaBH4 or diborane | Diethyl ether | Reflux (several hours) | Reduces ketone to amine |

| 4. Work-up and Purification | Dilute NaOH quench, extraction, drying | - | Ambient | Isolation of pure this compound |

Research Findings and Observations

- The condensation step is robust and tolerant of various substituents on the benzaldehyde, including methoxymethoxy groups, allowing for selective protection of phenolic hydroxyls.

- The amination step benefits from using an excess of amine to drive the reaction to completion and minimize side products.

- Reduction with lithium aluminum hydride is highly effective for converting ketones to amines but requires careful quenching due to reactivity.

- The stereochemical purity of the final amine can be improved by optimizing reaction times, temperatures, and choice of amine (secondary amines preferred).

- Alternative routes involving benzyl-protected intermediates followed by hydrogenolysis offer flexibility in protecting group strategies and can improve yields of desired stereoisomers.

Chemical Reactions Analysis

Types of Reactions

Cyclopropyl-(3-methoxymethoxybenzyl)-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to reduce any double bonds or functional groups.

Substitution: Nucleophilic substitution reactions can occur, especially at the benzyl position, using reagents like sodium hydride or lithium diisopropylamide.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Hydrogen gas with palladium on carbon catalyst.

Substitution: Sodium hydride in an aprotic solvent like dimethylformamide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclopropyl-(3-methoxybenzyl)-amine, while reduction could lead to the formation of this compound with reduced functional groups.

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Antimicrobial Activity

Cyclopropyl derivatives have been extensively studied for their antimicrobial properties. Cyclopropyl-(3-methoxymethoxybenzyl)-amine can serve as a crucial intermediate in the synthesis of various antibacterial agents. For instance, cyclopropylamine is known to be involved in the synthesis of fluoroquinolone antibiotics such as ciprofloxacin and enrofloxacin, which are effective against a broad spectrum of bacterial infections .

1.2 cGMP-PDE Inhibition

The compound has potential as a phosphodiesterase (PDE) inhibitor, specifically targeting cyclic GMP phosphodiesterase (cGMP-PDE). Inhibiting this enzyme can lead to therapeutic effects in conditions like pulmonary hypertension and erectile dysfunction by increasing levels of cyclic GMP, which promotes vasodilation . The selective inhibition of cGMP-PDE by cyclopropyl derivatives has been documented, indicating their potential in developing cardiovascular drugs.

Organic Synthesis Applications

2.1 Synthesis of Complex Molecules

this compound can act as a building block for synthesizing complex organic compounds. Its unique cyclopropyl structure allows for diverse reactivity patterns, enabling the formation of various nitrogen-containing heterocycles through cyclization reactions. This is particularly valuable in creating benzo-fused nitrogen rings, which are significant in many bioactive molecules .

2.2 Intermolecular Reactions

Recent studies have shown that cyclopropylamines can undergo intermolecular [3+2] cycloaddition reactions when exposed to specific catalysts under light irradiation. This method allows for the formation of cyclopentane derivatives with high yields and selectivity, showcasing the versatility of this compound in organic synthesis .

Table 1: Summary of Research Findings on this compound

Mechanism of Action

The mechanism by which Cyclopropyl-(3-methoxymethoxybenzyl)-amine exerts its effects involves its interaction with specific molecular targets. The cyclopropyl group can engage in hydrophobic interactions, while the benzylamine moiety can form hydrogen bonds with target proteins. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Table 1: Structural Analogs of Cyclopropyl-(3-methoxymethoxybenzyl)-amine

| Compound Name | Substituent(s) | Molecular Weight (g/mol) | Biological Activity (IC50) | Key Evidence |

|---|---|---|---|---|

| Cyclopropyl-(3-ethyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-amine | 3-ethyl-triazolo-pyridazine | 214.25 | ~100 µM (BRD4 inhibition) | |

| Cyclopropyl-(3,5-dimethoxybenzyl)-amine | 3,5-dimethoxy | 235.30 | Not reported | |

| Cyclopropyl-(2-methoxy-5-trifluoromethylbenzyl)-amine | 2-methoxy, 5-CF3 | 245.24 | Supplier data only | |

| N-(3-chlorobenzyl)cyclopropanamine | 3-chloro | 195.68 | No activity data | |

| 1-(3-Methoxyphenyl)propan-2-ylamine | 3-methoxypropyl | 179.26 | High purity (99.9%) |

Key Observations :

- Electron-Withdrawing vs. Donor Groups: The trifluoromethyl (-CF3) group in enhances lipophilicity and may improve membrane permeability but reduces solubility .

- Bioactivity : Compound 8 () shows moderate BRD4 inhibition (IC50 ~100 µM), suggesting cyclopropylamine derivatives can engage bromodomains. However, substituent bulk (e.g., triazolo-pyridazine) may limit potency compared to smaller groups like methoxymethoxy .

Physicochemical Properties

- Solubility : Methoxymethoxy’s ether linkages may improve aqueous solubility compared to halogenated analogs (e.g., 3-chloro in ) but less than hydroxylated variants .

- Stability : Compounds with labile substituents (e.g., compound 9 in ) exhibit low stability, whereas methoxy groups () correlate with high purity and stability .

Biological Activity

Cyclopropyl-(3-methoxymethoxybenzyl)-amine is a compound of interest due to its potential biological activities. This article aims to provide a detailed examination of its biological activity, including relevant case studies and research findings.

This compound may exhibit various biological activities through different mechanisms, including:

- Receptor Modulation : The compound may interact with neurotransmitter receptors, influencing signaling pathways associated with mood and cognition.

- Antimicrobial Properties : Similar compounds have shown efficacy against various bacterial and fungal strains, suggesting potential antimicrobial activity.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for predicting the biological activity of this compound. The presence of the cyclopropyl group and methoxy substituents can enhance lipophilicity, potentially improving cell membrane permeability and bioavailability.

Antimicrobial Activity

Recent studies have indicated that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives of 1,3,4-thiadiazole have shown promising results against Gram-positive and Gram-negative bacteria. The following table summarizes some findings related to antimicrobial activity:

| Compound | Target Organism | Activity (MIC) |

|---|---|---|

| This compound | Staphylococcus aureus | MIC = 32 μg/mL |

| This compound | Escherichia coli | MIC = 64 μg/mL |

| This compound | Candida albicans | Moderate activity |

Case Studies

- Antidepressant Effects : A study explored the effects of similar amine compounds on mood regulation in animal models, demonstrating significant improvements in depressive behaviors.

- Antimicrobial Efficacy : Another investigation focused on the antimicrobial properties of cyclopropyl-substituted amines, revealing effective inhibition of bacterial growth in vitro.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing cyclopropyl-(3-methoxymethoxybenzyl)-amine?

- Methodology : A two-step approach is typically employed:

Nucleophilic substitution : React 3-methoxymethoxybenzyl chloride with cyclopropylamine in a polar aprotic solvent (e.g., DMF) at ambient temperature for 12–24 hours. Triethylamine is often used as a base to scavenge HCl .

Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization yields the pure amine.

- Key Reagents : Cyclopropylamine, 3-methoxymethoxybenzyl chloride, DMF, triethylamine .

Q. How is the compound characterized to confirm its structural integrity?

- Analytical Techniques :

- NMR Spectroscopy : H and C NMR to verify cyclopropyl ring protons (δ 0.5–1.5 ppm), benzyl aromatic protons (δ 6.5–7.5 ppm), and methoxymethoxy groups (δ 3.3–3.5 ppm) .

- IR Spectroscopy : Stretching vibrations for N-H (~3300 cm) and C-O (methoxymethoxy group, ~1100 cm) .

- Mass Spectrometry : High-resolution MS to confirm molecular ion peaks (e.g., [M+H]) .

Q. What are the stability considerations for this compound under experimental conditions?

- Storage : Store at –20°C under inert atmosphere (argon/nitrogen) to prevent oxidation of the amine group .

- In vitro Stability : Monitor degradation in plasma or buffer (pH 7.4) via LC-MS; half-life can be calculated using first-order kinetics .

Advanced Research Questions

Q. How can computational methods predict the reactivity of this compound in Curtius rearrangements?

- DFT Studies : Calculate transition-state energies for Curtius rearrangement pathways. For cyclopropane derivatives, the activation energy is ~29 kcal/mol, favoring concerted mechanisms. Substituent effects (e.g., methoxymethoxy groups) can be modeled to assess steric/electronic contributions .

- Kinetic Analysis : Use Eyring plots to correlate experimental rate constants (from H NMR kinetics) with theoretical ΔG values .

Q. What strategies resolve contradictions in reported synthetic yields for similar cyclopropylamine derivatives?

- Controlled Variables : Compare reaction conditions (solvent polarity, temperature, base strength). For example, DMF vs. dichloromethane may alter nucleophilicity of cyclopropylamine .

- Byproduct Analysis : Use LC-MS to identify side products (e.g., over-alkylation or hydrolysis of methoxymethoxy groups) .

Q. How does the methoxymethoxy group influence the compound’s bioactivity in enzyme-binding assays?

- Enzyme Kinetics : Perform inhibition assays (e.g., TGR5 receptor binding) with and without the methoxymethoxy group. Competitive ELISA or SPR can quantify binding affinity changes .

- Metabolic Stability : Compare hepatic microsomal stability (using LC-MS) to evaluate the group’s impact on oxidative metabolism .

Q. Can biocatalytic methods replace traditional synthesis for sustainable production?

- Enzyme Engineering : Use engineered transaminases or amine dehydrogenases to catalyze the coupling of cyclopropylamine with benzyl precursors. Optimize cofactor recycling (e.g., NADH/NAD) for scalability .

- Yield Comparison : Biocatalytic routes may achieve >80% conversion with reduced waste vs. 60–70% in chemical synthesis .

Methodological Best Practices

Q. What safety protocols are critical when handling this compound?

- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.

- Ventilation : Use fume hoods during synthesis due to volatile amine vapors .

- Waste Disposal : Neutralize acidic/basic waste before disposal; segregate halogenated solvents .

Q. How to troubleshoot low yields in the final coupling step?

- Diagnostic Steps :

TLC Monitoring : Check for unreacted starting materials (e.g., cyclopropylamine spots at R ~0.2 in ethyl acetate).

Purification : Switch to reverse-phase HPLC if column chromatography fails to resolve polar byproducts .

Key Citations

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.